molecular formula C14H14Cl2N2O3 B11682390 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropanecarboxamide

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropanecarboxamide

Cat. No.: B11682390
M. Wt: 329.2 g/mol
InChI Key: VXOZEHBONIJFQO-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropanecarboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by a cyclopropane ring substituted with dichloroethenyl and dimethyl groups, and an amide linkage to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of Dichloroethenyl and Dimethyl Groups: The dichloroethenyl and dimethyl groups are introduced through halogenation and alkylation reactions, respectively.

    Amide Formation: The final step involves the formation of the amide bond by reacting the cyclopropane derivative with 4-nitroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dichloroethenyl group, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2,4-dichlorophenyl)cyclopropanecarboxamide
  • Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester

Uniqueness

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both dichloroethenyl and nitrophenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C14H14Cl2N2O3/c1-14(2)10(7-11(15)16)12(14)13(19)17-8-3-5-9(6-4-8)18(20)21/h3-7,10,12H,1-2H3,(H,17,19)

InChI Key

VXOZEHBONIJFQO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C(Cl)Cl)C

Origin of Product

United States

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